molecular formula C18H23N5O2 B6449682 5-methyl-2-{[2-(1-methyl-1H-pyrazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine CAS No. 2548999-27-3

5-methyl-2-{[2-(1-methyl-1H-pyrazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine

Cat. No. B6449682
CAS RN: 2548999-27-3
M. Wt: 341.4 g/mol
InChI Key: FSLVUZZFCGRBAK-UHFFFAOYSA-N
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Description

Pyrazoles are an important class of heterocyclic compounds that have been studied for more than a century . They are the most important privileged scaffolds found in biologically active molecules and agrochemicals . The pyrazole ring occurs as the core moiety in a variety of leading drugs such as Celebrex, Viagra, and Rimonabant, etc . Pyrazole and most of its analogues have been applied to treat inflammatory , diabetic , cancer , bacterial , and analgesic diseases.


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazole ring system is resistant to oxidizing agents but the side chain may be oxidized to carboxylic acid group in the presence of potassium permanganate . Pyrazole ring system can be reduced with molecular hydrogen and metal catalyst to pyrazole and pyrazolidine both are stronger bases than pyrazole .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed . This research has summarized novel strategies and wide applications of pyrazole scaffold .

Mechanism of Action

Target of Action

The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific pocket (active site) on the target organism . The compound has a desirable fitting pattern in the LmPTR1 pocket of Leishmania aethiopica, characterized by lower binding free energy . This interaction results in changes that inhibit the growth and proliferation of the parasites .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their inhibition The compound’s potent antileishmanial and antimalarial activities suggest that it disrupts essential biological processes in the parasites .

Pharmacokinetics

The compound’s potent in vitro and in vivo activities suggest that it has favorable pharmacokinetic properties that contribute to its bioavailability .

Result of Action

The compound’s action results in significant inhibition of the target organisms . For instance, it displayed superior antipromastigote activity against Leishmania aethiopica, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression .

properties

IUPAC Name

[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-13-6-19-17(20-7-13)25-12-18-5-3-4-15(18)10-23(11-18)16(24)14-8-21-22(2)9-14/h6-9,15H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLVUZZFCGRBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C(=O)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-{[2-(1-methyl-1H-pyrazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine

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